molecular formula C15H7NO6 B2958019 7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 200724-63-6

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B2958019
CAS No.: 200724-63-6
M. Wt: 297.222
InChI Key: KMEWKTNBPDGJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a nitro-substituted anthraquinone derivative of significant interest in scientific research. Compounds within this chemical class are frequently investigated as key intermediates in organic synthesis and for their potential biological activities. Research on analogous structures, such as anthraquinone-2-carboxylic acid (AQCA), has demonstrated substantial anti-inflammatory and antinociceptive properties in vivo. Studies indicate that these effects are mediated through the suppression of critical pro-inflammatory signaling pathways, including NF-κB and AP-1, by inhibiting upstream kinases like IRAK1, p38, and Src . Furthermore, the anthraquinone core structure is a privileged scaffold in medicinal chemistry, with some derivatives showing promise as inhibitors of specific enzymes, such as DNA methyltransferases . This product is provided as a high-purity compound for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its utility in developing novel pharmacological tools and biochemical probes.

Properties

IUPAC Name

7-nitro-9,10-dioxoanthracene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEWKTNBPDGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the nitration of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key anthracene derivatives and their substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid -NO₂ (7), -COOH (2), =O (9,10) C₁₅H₇NO₆ 297.22* Hypothesized intermediate for pharmaceuticals -
9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS 117-78-2) -COOH (2), =O (9,10) C₁₅H₈O₄ 252.22 Charring at 250°C; precursor for amide synthesis
Rhein (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) -OH (4,5), -COOH (2), =O (9,10) C₁₅H₈O₆ 284.22 Antimicrobial, anti-inflammatory; used in traditional medicine
N,N-Diethyl-1-nitro-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide -NO₂ (1), -CONEt₂ (2), =O (9,10) C₁₉H₁₆N₂O₅ 352.35 Detected in fungal extracts; potential bioactivity
7-Amino-1-hydroxyanthracene-9,10-dione -NH₂ (7), -OH (1), =O (9,10) C₁₄H₉NO₃ 239.23 Synthetic intermediate; antistaphylococcal activity (1 µg/mL MIC)

*Calculated based on analogous structures.

Key Observations:
  • Electron-Withdrawing Effects: The nitro group in the target compound enhances polarity and may reduce solubility in non-polar solvents compared to hydroxyl- or amino-substituted analogues like rhein or 7-amino derivatives.
  • Biological Activity: Amino-substituted derivatives (e.g., 7-amino-1-hydroxyanthracene-9,10-dione) exhibit potent antistaphylococcal activity, whereas nitro derivatives (e.g., N,N-diethyl-1-nitro carboxamide) are less studied but detected in bioactive extracts . Rhein’s hydroxyl groups contribute to its role as a protease inhibitor and anti-diabetic agent .
  • Thermal Stability : The carboxylic acid group in CAS 117-78-2 leads to charring at 250°C, suggesting nitro-substituted derivatives may exhibit similar or higher thermal stability due to increased resonance stabilization .

Biological Activity

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (CAS Number: 200724-63-6) is an anthraquinone derivative known for its diverse biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C₁₅H₇N₁O₆
  • Molecular Weight : 297.22 g/mol
  • Structure : The compound features a nitro group and two carbonyl groups that contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that anthraquinone derivatives exhibit significant antitumor properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells, which ultimately triggers programmed cell death .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxic Effects

This compound exhibits cytotoxic effects on human cell lines. Research has shown that it can induce cytotoxicity in a dose-dependent manner. This property is particularly relevant for developing chemotherapeutic agents targeting rapidly dividing cells .

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the anticancer potential of this compound.
    • Method : Various cancer cell lines were treated with different concentrations of the compound.
    • Results : Significant inhibition of cell growth was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial activity against common bacterial strains.
    • Method : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound demonstrated MIC values ranging from 5 to 20 µg/mL against tested strains, indicating strong antimicrobial potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates ROS that damage cellular components.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression in cancer cells.
  • Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and cell death.

Q & A

Basic: What are the established synthetic routes for 7-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, and how are intermediates purified?

Methodological Answer:
The synthesis typically begins with anthraquinone-2-carboxylic acid derivatives. For example, 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be converted to its acid chloride using thionyl chloride (SOCl₂) with catalytic pyridine, followed by nitration at position 7 . Purification involves column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) and recrystallization from methanol or acetone. Yield optimization requires strict anhydrous conditions and controlled stoichiometry of nitrating agents .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Aromatic protons are resolved in DMSO-d₆ at 400 MHz, with distinct shifts for nitro (δ ~8.4–8.7 ppm) and carboxylic acid (δ ~12.3 ppm) groups .
  • IR Spectroscopy : Key peaks include C=O stretches (1680–1740 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and O-H (carboxylic acid, ~2500–3300 cm⁻¹) .
  • X-ray Crystallography : SHELX programs refine structures; challenges include handling twinned data or low-resolution crystals. Hydrogen bonding between carboxylic acid and nitro groups impacts packing .

Basic: What are the key physicochemical properties influencing its reactivity and stability?

Methodological Answer:

  • Solubility : Insoluble in water; dissolves in polar aprotic solvents (DMSO, DMF) and weak bases (e.g., NaHCO₃ aqueous solutions) .
  • Thermal Stability : Decomposes above 250°C; sublimation occurs under vacuum at lower temperatures. Storage requires desiccated, dark conditions to prevent photodegradation .
  • Acidity : The carboxylic acid (pKa ~2.5) and hydroxyl groups participate in pH-dependent tautomerism, affecting reactivity in coupling reactions .

Advanced: How can researchers address inconsistencies in reported biological activity data across studies?

Methodological Answer:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity. Impurities like sulfonic acid derivatives (e.g., from side reactions) may skew bioassays .
  • Standardized Assays : Replicate antimicrobial tests (e.g., MIC against S. aureus) under controlled conditions (pH, temperature) to minimize variability .
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-nitro or 8-hydroxy analogs) to isolate substituent effects on activity .

Advanced: What strategies optimize structure-activity relationships (SAR) for anticancer applications?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at position 4 or 5 to enhance intercalation with DNA. For example, fluorophenylacetamide derivatives show improved cytotoxicity .
  • Prodrug Design : Mask the carboxylic acid as an ester to improve cellular uptake, with enzymatic hydrolysis releasing the active form .
  • In Silico Modeling : Dock optimized structures into target proteins (e.g., topoisomerase II) using MOE or AutoDock to predict binding affinity before synthesis .

Advanced: How do crystallographic challenges impact structural analysis, and how are they resolved?

Methodological Answer:

  • Twinned Data : Use SHELXL’s TWIN command to refine twin laws. High-resolution data (≤1.0 Å) improves accuracy for disordered nitro groups .
  • Hydrogen Bonding Networks : Employ difference Fourier maps to locate H atoms. Neutron diffraction (where feasible) resolves ambiguities in tautomeric forms .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts, critical for accurate bond-length measurements .

Advanced: What methodologies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes. Low oral bioavailability (e.g., due to poor absorption) may explain in vivo inefficacy despite in vitro activity .
  • Formulation Adjustments : Use nanoparticle encapsulation or liposomal delivery to enhance solubility and target tissue accumulation .
  • Toxicology Screening : Evaluate hepatotoxicity via ALT/AST assays; structural analogs with reduced quinone redox cycling may lower oxidative stress risks .

Advanced: How are analytical methods validated for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with ESI-negative mode (m/z 298.25 → 252.22 transition). Validate linearity (R² >0.99), LOD (≤10 ng/mL), and recovery (>90% in plasma) .
  • Standard Addition : Spike matrices (e.g., cell lysates) with known concentrations to correct for matrix effects .
  • Interlaboratory Reproducibility : Share protocols for NMR (e.g., 500 MHz, CDCl₃) and HRMS across collaborators to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.